2-methyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-methyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide” is a compound that belongs to the class of organic compounds known as phenylpiperazines . It has been employed in the design of privileged structures in medicinal chemistry .
Synthesis Analysis
The synthesis of this compound involves a nucleophilic substitution reaction of 2-methyl-3- (2-piperazin-1-ylethyl)-pyrido [1,2-a]pyrimidin-4-one with various sulfonyl chlorides .Molecular Structure Analysis
The molecular structure of this compound was analyzed using a 1-axis MarDTB goniometer equipped with a Rayonix SX165 CCD 2D positional sensitive CCD detector .Chemical Reactions Analysis
The electron-withdrawing groups of trifluoromethyl and pyridine facilitated the amide bond cleavage and led to the in vivo formation of a carboxylic acid and an amine .Physical And Chemical Properties Analysis
One of the derivatives of this compound, Ethyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate (12t), is a yellow solid with a melting point of 214–215 °C .Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity in Cancer Research
This compound has been synthesized and evaluated for its antiproliferative effect against human cancer cell lines . The compound showed good activity on all cell lines except K562, indicating its potential as an anticancer agent .
Cytotoxic Activity in Breast Cancer Research
The compound has been tested for its cytotoxic activity against three breast cancer cell lines, namely, MCF-7, T47-D, and MDA-MB 231, as well as the normal cell line NIH-3T3 .
Inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet Derived Growth Factor-β (PDGF-β)
The compound has shown potential in reducing collagen deposition by nearly 63% in a liver fibrosis model .
Inhibitor of Collagen Synthesis in Liver Fibrosis
The compound can inhibit collagen synthesis in rat and dog models by inactivating hepatic stellate cells that are mainly responsible for collagen synthesis in liver fibrosis .
Inhibitor of Collagen Prolyl-4-Hydroxylase (CP4H)
The compound has been effective in inhibiting collagen synthesis in keloid fibroblasts or the CCl4 model of chronic hepatic injury .
Blocker of mRNA Expression of Transforming Growth Factor-β1 (TGF-β1)
The compound displays anti-fibrotic activity in rats with dimethylnitrosamine (DMN)-induced hepatic fibrosis by blocking the mRNA expression of TGF-β1 in hepatic stellate cells .
Antioxidant Properties
The compound has shown potential in preventing fibrosis by its antioxidant properties and reducing the expression of TGF-β in thioacetamide (TAA)-induced hepatic fibrogenesis .
Wirkmechanismus
Target of Action
The compound, 2-methyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide, has been found to exhibit antiproliferative activity against human cancer cell lines
Mode of Action
This interaction could lead to changes in cellular processes, such as cell proliferation and survival, ultimately leading to the observed antiproliferative effects .
Biochemical Pathways
By inhibiting key proteins or enzymes in these pathways, the compound could disrupt normal cell cycle progression and induce programmed cell death .
Result of Action
The primary result of the compound’s action is a decrease in cell viability, as evidenced by its antiproliferative activity against human cancer cell lines
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c1-15-5-2-3-6-16(15)17(24)19-9-14-27(25,26)23-12-10-22(11-13-23)18-20-7-4-8-21-18/h2-8H,9-14H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGPSGKKNNEAIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.